ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a benzodioxin moiety, which can enhance its chemical properties.
Preparation Methods
The synthesis of ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific diseases.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxin moiety can enhance the compound’s binding affinity and stability, making it more effective in its action .
Comparison with Similar Compounds
ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-quinolinecarboxylate: This compound has a similar structure but differs in the position of the functional groups, which can affect its chemical and biological properties.
Ethyl 1,4-benzodioxan-2-carboxylate: This compound shares the benzodioxin moiety but has a different core structure, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of the quinoline and benzodioxin moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-33-28(32)19-8-10-22-21(14-19)25(16-23(30-22)18-6-4-3-5-7-18)36-17-27(31)29-20-9-11-24-26(15-20)35-13-12-34-24/h3-11,14-16H,2,12-13,17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDIGXWZTWTULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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